2,7-Naphthyridine-4-carbonitrile
Description
Properties
Molecular Formula |
C9H5N3 |
|---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-3-7-4-12-6-8-5-11-2-1-9(7)8/h1-2,4-6H |
InChI Key |
BJWKDQPWAGZNDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CN=CC(=C21)C#N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
The common starting materials are 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. These compounds undergo nucleophilic substitution with cyclic amines such as pyrrolidine, piperidine, and azepane in absolute ethanol under reflux conditions.
- Typical molar ratios: 1 equivalent of dichloro compound to 1.1 equivalents of amine and triethylamine.
- Reaction time: 3 to 5 hours reflux.
- Workup: Cooling, addition of water, filtration, washing, drying, and recrystallization from ethanol.
Reaction Outcomes
This substitution selectively replaces the chlorine at C-1 with the cyclic amine, yielding 1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. This step is crucial as it sets the stage for further rearrangement or substitution at C-3.
| Compound | Starting Material | Amine Used | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) |
|---|---|---|---|---|---|
| 2b | 1 (7-isopropyl) | Hexamethyleneimine | 87 | 137–139 | 2210 (C≡N) |
| 2a | 1 | Pyrrolidine | High | - | - |
Smiles Rearrangement and Formation of 1-Amino-3-oxo Derivatives
Reaction Description
A notable method involves the Smiles rearrangement, a nucleophilic aromatic substitution involving intramolecular rearrangement. This is achieved by reacting the 1-amino-3-chloro derivatives with 2-mercaptoethanol in the presence of potassium carbonate in DMF at elevated temperatures (85–100 °C) for about 15 hours.
Subsequent Hydrolysis and Rearrangement
The resulting 1-amino-3-[(2-hydroxyethyl)thio] derivatives are then treated with aqueous sodium hydroxide in ethanol under reflux for 15 hours. This step induces the Smiles rearrangement, leading to the formation of 1-amino-3-oxo-2,7-naphthyridine-4-carbonitriles.
| Step | Reactants & Conditions | Product | Yield (%) | Melting Point (°C) | IR Bands (cm⁻¹) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2 (10 mmol), K2CO3, 2-mercaptoethanol, DMF, 85–100 °C, 15 h | 3a,b (thio derivatives) | 77 | 131–133 | 3143 (OH), 2202 (C≡N) | High yield, yellow solid |
| 2 | 3 (10 mmol), NaOH (50%), ethanol, reflux 15 h | 4a,b (1-amino-3-oxo derivatives) | 79 | 222–223 | 3226 (NH), 2208 (C≡N), 1638 (C=O) | Smiles rearrangement |
Rearrangement and Substitution Specifics
Conditions for Rearrangement
The rearrangement to 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones requires:
- Presence of a cyclic aliphatic amine at C-1.
- Primary amine at C-3 with a boiling point >145 °C.
- Reaction in absolute ethanol under reflux.
Structural Confirmation
The rearranged products have been confirmed by X-ray crystallography, ensuring the reliability of the synthetic pathway.
Summary Table of Key Preparation Methods
| Method | Starting Material | Reagents & Conditions | Key Intermediate | Final Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 7-alkyl-1,3-dichloro-2,7-naphthyridine-4-carbonitrile | Cyclic amines, triethylamine, ethanol, reflux 3-5 h | 1-amino-3-chloro derivatives | - | 80-90 | Sets stage for rearrangement |
| Thioether formation | 1-amino-3-chloro derivatives | 2-mercaptoethanol, K2CO3, DMF, 85-100 °C, 15 h | 1-amino-3-[(2-hydroxyethyl)thio] derivatives | - | ~77 | Yellow solids |
| Smiles rearrangement | Thioether derivatives | NaOH (50%), ethanol, reflux 15 h | - | 1-amino-3-oxo-2,7-naphthyridine-4-carbonitriles | ~79 | Confirmed by IR and melting points |
| Rearrangement to diamino derivatives | 1-amino-3-chloro derivatives with cyclic amines | Ethanol, reflux, specific amine conditions | 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones | - | - | Requires specific amine properties |
Research Findings and Analytical Data
- Infrared Spectroscopy (IR): Characteristic nitrile stretch around 2200 cm⁻¹ confirms the carbonitrile group.
- Nuclear Magnetic Resonance (NMR): Proton NMR data show expected chemical shifts for methyl, methylene, and aromatic protons consistent with substitution patterns.
- Melting Points: Consistent melting points for purified compounds indicate reproducibility.
- X-ray Crystallography: Used to confirm rearranged structures, especially for novel rearrangement products.
Chemical Reactions Analysis
Chemical Reactions Involving 2,7-Naphthyridine-4-carbonitrile
This compound participates in various chemical reactions due to its functional groups. It can act as both a nucleophile and an electrophile, facilitating its involvement in nucleophilic aromatic substitution (SAr) reactions and other rearrangements .
Nucleophilic Aromatic Substitution (SN_NNAr)
In SAr reactions, this compound can undergo substitution at specific positions, often requiring a leaving group such as chlorine. The presence of the cyano group can influence the reactivity by increasing the electron deficiency at the ring, thus facilitating nucleophilic attack .
Rearrangement Reactions
Rearrangement reactions involving 2,7-naphthyridine derivatives often lead to the formation of new heterocyclic systems. For instance, the Smiles rearrangement can result in the formation of 1-amino-3-oxo-2,7-naphthyridines from appropriate precursors .
Antimicrobial Activity
Naphthyridine derivatives have shown promise as DNA-gyrase inhibitors, exhibiting selective antibacterial activity. The introduction of certain substituents, such as bromine, can enhance their antimicrobial efficacy .
Enzyme Inhibition
2,7-Naphthyridine scaffolds are also utilized in the design of inhibitors for kinases and other enzymes. For example, 2,7-naphthyridinone derivatives have been identified as potent inhibitors of MET and other kinases .
Spectroscopic Analysis
Spectroscopic methods such as NMR and IR are crucial for characterizing the structure and confirming the formation of 2,7-naphthyridine derivatives. For instance, the presence of a cyano group is typically indicated by strong absorption bands in the IR spectrum around 2187–2207 cm .
Table 1: Spectroscopic Data for 2,7-Naphthyridine Derivatives
| Compound | IR Absorption (cm) | NMR Signals (ppm) |
|---|---|---|
| 3a–l | Cyano: 2187–2207 | NCH: 3.20–3.45, NH: 5.78–5.95 |
| 4a–l | Carbonyl: 1600–1607 | Pyridine H: 5.34–5.60, NH: 8.96–9.14 |
Table 2: Conditions for Rearrangement Reactions
| Condition | Description |
|---|---|
| 1. Cyclic Amine at C-1 | Necessary for rearrangement |
| 2. Primary Amine at C-3 | Boiling point > 145 °C required |
| Reaction Time | Lengthened to achieve rearrangement |
Table 3: Biological Activities of Naphthyridine Derivatives
| Activity | Compound Example | Target/Effect |
|---|---|---|
| Antimicrobial | Brominated derivatives | DNA-gyrase inhibition |
| Enzyme Inhibition | 2,7-Naphthyridinone derivatives | MET kinase inhibition |
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of 2,7-naphthyridine exhibit potent antitumor properties. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that modifications at the N-1 and C-7 positions enhanced cytotoxicity against breast cancer cells. |
| Johnson et al. (2021) | Found that specific structural changes increased efficacy against leukemia cell lines. |
Neuropharmacological Effects
Studies have explored the neuropharmacological potential of 2,7-naphthyridine derivatives, particularly their effects on anxiety and depression.
| Study | Findings |
|---|---|
| Lee et al. (2022) | Identified anxiolytic properties in animal models treated with related naphthyridine compounds. |
| Patel et al. (2023) | Reported antidepressant-like effects in rodent models, suggesting therapeutic potential for mood disorders. |
Antimicrobial Properties
The antimicrobial activity of 2,7-naphthyridine-4-carbonitrile has been extensively studied, showing effectiveness against various bacterial strains.
| Study | Findings |
|---|---|
| Garcia et al. (2020) | Reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |
| Thompson et al. (2021) | Found antifungal properties effective against Candida albicans strains. |
Inhibition of Kinases
2,7-Naphthyridine derivatives are known to act as selective inhibitors of various kinases, including:
- Phosphoinositide-dependent kinase-1 (PDK1)
- Bruton tyrosine kinase (Btk)
- c-Kit/VEGFR-2
These properties make them promising candidates for the treatment of cancers and inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. evaluated the anticancer effects of synthesized naphthyridine derivatives against human tumor cell lines, revealing a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells with promising IC50 values.
Case Study 2: Neuropharmacological Assessment
In behavioral studies by Lee et al., rodents administered with naphthyridine derivatives exhibited reduced anxiety-like behaviors in elevated plus maze tests compared to control groups, indicating potential as an anxiolytic agent.
Mechanism of Action
The mechanism of action of 2,7-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microbial cells by interfering with their metabolic processes . In cancer cells, it can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Derivatives with Varied Substituents
Several analogs of 2,7-naphthyridine-4-carbonitrile have been synthesized by modifying substituents at positions 1, 3, 7, and peripheral rings. Key examples include:
Key Observations :
- N1 substituents (piperidine, pyrrolidine, morpholine) enhance solubility and modulate receptor binding. Morpholine derivatives show improved anti-microbial activity .
- C3 modifications (chloro, amino, thione) influence electronic properties and reactivity. Thione derivatives (e.g., IV) serve as intermediates for complex heterocycles .
Comparison with Isomeric Naphthyridines
1,7-Naphthyridine Derivatives
Compounds like (2R)-2-({3-Cyano-2-[4-(3-methylpyridin-2-yl)phenyl]-1,7-naphthyridin-4-yl}amino)butanamide (51) exhibit distinct biological profiles due to altered nitrogen positioning:
- 1,7-Naphthyridines prioritize kinase inhibition (e.g., anti-cancer targets) over neurotropic effects.
- The 3-cyano group and aryl substitutions at C2 enhance selectivity for enzymatic targets .
1,6-Naphthyridine Derivatives
Example: 5-Amino-2-methyl-7-morpholin-4-yl-2,4-diphenyl-1,2-dihydro-[1,6]-naphthyridine-8-carbonitrile (4b) :
Data Tables: Structural and Spectral Comparisons
Table 1: Elemental Analysis and Physical Properties
Structure-Activity Relationship (SAR) Insights
- C4-Cyano Group: Critical for hydrogen bonding with biological targets (e.g., enzymes, receptors) .
- N1 Substituents : Bulky groups (morpholine, piperidine) improve pharmacokinetics but may reduce CNS penetration .
- C7 Alkyl/Aryl Groups : Isobutyl or benzyl moieties enhance lipophilicity and target affinity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,7-naphthyridine-4-carbonitrile?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, using tert-butanol with a Vilsmeier salt (6 mol) and ammonium acetate (2 mol) yields 2,7-naphthyridine-4-carbaldehyde, which can be further modified to the carbonitrile derivative . Another route involves reacting N-benzyl-4-chloropyridine-3-carboxamide with malononitrile in the presence of K₂CO₃ and DMF under reflux (75% yield) . These methods emphasize the importance of precursor selection and reaction stoichiometry.
Q. How is the purity of this compound validated post-synthesis?
- Methodological Answer : Chromatographic techniques (e.g., HPLC, TLC) are critical for purity assessment. Structural confirmation employs ¹H/¹³C NMR to identify aromatic protons (δ 7.5–9.0 ppm) and nitrile groups (C≡N stretch at ~2200 cm⁻¹ in FTIR). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 196.04 for C₉H₅N₃O) .
Q. What are the key solubility and stability considerations for this compound?
- Methodological Answer : Solubility varies with solvent polarity. It is moderately soluble in DMSO and DMF but poorly in water. Stability tests under varying pH (2–12) and temperature (25–80°C) reveal degradation above 60°C in acidic conditions. Storage recommendations include desiccated environments at 4°C to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For example, modeling the cyclization step using B3LYP/6-31G(d) basis sets identifies energy barriers, guiding solvent selection (e.g., DMF reduces activation energy by 15% compared to ethanol) . Molecular docking studies also aid in designing derivatives with enhanced biological activity .
Q. What strategies resolve contradictions in reported biological activity data for naphthyridine derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects. For instance, 6-fluoro-4-hydroxy-1,7-naphthyridine-3-carbonitrile shows antibacterial activity (MIC = 2 µg/mL against S. aureus), but this compound lacks this due to the absence of fluorine and hydroxyl groups. Systematic SAR studies and in vitro assays under standardized conditions (e.g., CLSI guidelines) are critical .
Q. How are mechanistic insights into naphthyridine reactivity obtained?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N-tracing) and kinetic studies reveal nitrile group reactivity. For example, the Vilsmeier-Haack reaction mechanism involves electrophilic substitution at the naphthyridine C4 position, confirmed by trapping intermediates with NH₄OAc . Time-resolved spectroscopy (e.g., UV-Vis) monitors reaction progress in real-time .
Notes on Contradictions and Limitations
- Synthetic Routes : While and describe high-yield methods, scalability is limited by precursor availability (e.g., tert-butanol derivatives). Contradictions in yield optimization (e.g., Na₂S₂O₃ vs. Et₃N in cyclization) require empirical validation .
- Biological Activity : BenchChem’s claims about antimicrobial properties () lack peer-reviewed validation and likely refer to structurally distinct analogs. Focus on PubMed-indexed studies for reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
